molecular formula C24H29N5O3 B10985538 N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10985538
M. Wt: 435.5 g/mol
InChI Key: RXQALRSEINFFTC-UHFFFAOYSA-N
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Description

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole and indole moiety, which are known for their biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazole and indole intermediates, which are then coupled through a series of reactions. Common steps include:

    Formation of Benzodiazole Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Indole Intermediate: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reaction: The benzodiazole and indole intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) in the presence of a base (e.g., triethylamine) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-2-{[1-(2-HYDROXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE
  • **N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-2-{[1-(2-ETHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE

Uniqueness

N-{1-[2-(DIMETHYLAMINO)ETHYL]-1H-13-BENZODIAZOL-5-YL}-2-{[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]OXY}ACETAMIDE stands out due to its specific combination of benzodiazole and indole moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

N-[1-[2-(dimethylamino)ethyl]benzimidazol-5-yl]-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C24H29N5O3/c1-27(2)11-12-29-17-25-20-15-18(7-8-22(20)29)26-24(30)16-32-23-6-4-5-21-19(23)9-10-28(21)13-14-31-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,30)

InChI Key

RXQALRSEINFFTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C1C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC

Origin of Product

United States

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